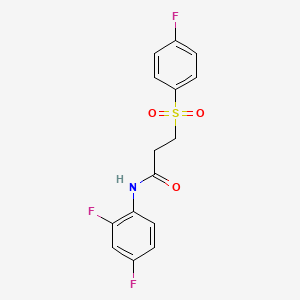

![molecular formula C22H13ClFN3 B6509164 1-(4-chlorophenyl)-7-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline CAS No. 901045-16-7](/img/structure/B6509164.png)

1-(4-chlorophenyl)-7-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “1-(4-chlorophenyl)-7-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline” is a quinoline derivative. Quinolines and their derivatives have been found to exhibit a wide range of biological activities such as antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor . They have been used as a scaffold for drug development for more than two centuries .

Aplicaciones Científicas De Investigación

Quorum Sensing Inhibitors

This compound has been studied for its potential as a Quorum Sensing (QS) inhibitor . QS is a central communication system in bacteria that allows them to collectively modify their behavior in a cell-density-dependent manner . By inhibiting QS, it’s possible to combat bacterial pathogens without the use of antibiotics .

Antibiofilm Activities

The compound has shown promising results in antibiofilm activities . Biofilms are communities of bacteria that are protected by a matrix of extracellular polymeric substances, making them resistant to antibiotics . This compound has been found to reduce biofilm formation and eradicate pre-formed biofilms .

Antivirulence Agent

It has been evaluated for its antivirulence effects . Virulence factors are molecules produced by bacteria, viruses, fungi, and protozoa that add to their effectiveness and enable them to achieve colonization, immunoevasion, immunosuppression, and obtain nutrition . This compound has shown significant antivirulence effect, reducing the synthesis of pyocyanin, a virulence factor, by over 70% .

Antitumor Properties

Antibacterial Properties

Pyrazoloquinolines have also been found to have antibacterial properties . This makes them a potential candidate for the development of new antibiotics, especially in the face of increasing antibiotic resistance .

Antifungal Properties

In addition to their antibacterial properties, pyrazoloquinolines have been found to have antifungal properties . This could make them useful in the treatment of various fungal infections .

Antimalarial Properties

Quinazolines and quinazolinones, which are structurally similar to pyrazoloquinolines, have been found to have antimalarial properties . This suggests that pyrazoloquinolines could potentially be used in the treatment of malaria .

Anti-inflammatory Properties

Quinazolines and quinazolinones have also been found to have anti-inflammatory properties . This suggests that pyrazoloquinolines could potentially be used in the treatment of inflammatory conditions .

Mecanismo De Acción

Target of Action

Quinoline derivatives, a class of compounds to which this molecule belongs, have been reported to inhibitVEGFR-2 , a key endothelial receptor tyrosine kinase that plays a major role in pathological angiogenesis .

Mode of Action

Quinoline derivatives have been shown to inhibit vegfr-2 . This inhibition could disrupt the VEGFR-2 signaling cascade, which mediates angiogenic signaling leading to pathological angiogenesis .

Biochemical Pathways

The inhibition of vegfr-2 by quinoline derivatives can disrupt angiogenic signaling pathways . This disruption could potentially affect the growth and metastasis of tumor cells, which depend on the vascular network for their sustained growth .

Pharmacokinetics

The adme properties of quinoline derivatives can vary widely . For example, some quinoline derivatives exhibit nonlinear oral pharmacokinetics, with superproportional increases in Cmax and linear increases in the area under the curve .

Result of Action

Quinoline derivatives have been reported to display significant anti-proliferative activity . This activity could potentially be achieved through various mechanisms, such as disruption of cell migration, DNA intercalation, inhibition of angiogenesis, and induction of apoptosis .

Action Environment

It’s known that the efficacy of quinoline derivatives can be influenced by various factors, including the presence of drug-resistant bacterial strains . Additionally, the functional effects of P-glycoprotein in the human intestine, in combination with in vitro studies at clinically relevant concentrations, can influence the oral disposition of some quinoline derivatives .

Propiedades

IUPAC Name |

1-(4-chlorophenyl)-7-fluoro-3-phenylpyrazolo[4,3-c]quinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H13ClFN3/c23-15-6-9-17(10-7-15)27-22-18-11-8-16(24)12-20(18)25-13-19(22)21(26-27)14-4-2-1-3-5-14/h1-13H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZVCNXIMYLZKSZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN(C3=C4C=CC(=CC4=NC=C32)F)C5=CC=C(C=C5)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H13ClFN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-chlorophenyl)-7-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(3-chlorophenyl)-8-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B6509081.png)

![1-(3-chlorophenyl)-8-methoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B6509086.png)

![6,8-difluoro-1-(4-methylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B6509090.png)

![6,8-difluoro-1,3-diphenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B6509098.png)

![8-ethoxy-1-(4-methylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B6509105.png)

![1-(3,4-dimethylphenyl)-8-ethyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B6509119.png)

![ethyl 1-(3,4-dimethylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline-8-carboxylate](/img/structure/B6509134.png)

![1-(3-chloro-4-fluorophenyl)-3-phenyl-7-(trifluoromethyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B6509158.png)

![1-(4-tert-butylphenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B6509171.png)

![1-(3,4-dimethylphenyl)-8-methyl-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B6509191.png)

![1-(3-chlorophenyl)-7,8-difluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B6509195.png)

![8-ethyl-1-(4-fluorophenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B6509201.png)

![1-(4-tert-butylphenyl)-8-ethyl-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B6509207.png)